4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
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Overview
Description
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 4-position and a cyano group at the 3-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the cyano group . The reaction conditions often include the use of reagents such as N-iodosuccinimide (NIS) and para-methoxybenzyl chloride (PMB-Cl) for protection steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to industrial standards to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The presence of the cyano group allows for further cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 4-position, while cyclization reactions can produce fused ring systems with enhanced biological activity.
Scientific Research Applications
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine and cyano groups, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Features a pyrimidine ring instead of a pyridine ring, leading to distinct reactivity and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional fused rings, offering unique structural and functional characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.
Properties
IUPAC Name |
4-chloro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-4-1-2-10-7-6(4)5(3-9)11-12-7/h1-2H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLCRHBVJLMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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